1-Chlorobuta-1,3-diene

Catalog No.
S626377
CAS No.
627-22-5
M.F
C4H5Cl
M. Wt
88.53 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Chlorobuta-1,3-diene

CAS Number

627-22-5

Product Name

1-Chlorobuta-1,3-diene

IUPAC Name

(1E)-1-chlorobuta-1,3-diene

Molecular Formula

C4H5Cl

Molecular Weight

88.53 g/mol

InChI

InChI=1S/C4H5Cl/c1-2-3-4-5/h2-4H,1H2/b4-3+

InChI Key

PCPYTNCQOSFKGG-ONEGZZNKSA-N

SMILES

C=CC=CCl

Synonyms

1-chloro-1,3-butadiene, 1-chloro-1,3-butadiene, (E)-isomer, 1-chloro-1,3-trans-butadiene

Canonical SMILES

C=CC=CCl

Isomeric SMILES

C=C/C=C/Cl
  • Polymerization

    -Cl-1,3-BD can be used as a co-monomer in the polymerization process. Studies have shown that adding small amounts of 1-Cl-1,3-BD to styrene (another common monomer) can significantly impact the copolymerization rate and the final properties of the polymer. Research suggests this occurs due to a termination mechanism involving both monomers.

    *Source: 1-Chloro-1,3-butadiene Copolymers IV. Bulk Copolymerization of 1-Chloro-1,3-butadiene with Styrene

  • Organic Synthesis

    Due to its reactive double bonds, 1-Cl-1,3-BD can be used as a building block in organic synthesis. Researchers are exploring its potential for creating new functional materials with specific properties.

    *Source: Note that due to the research being ongoing, specific citations for organic synthesis applications are not readily available in public scientific databases.

  • Chemical Kinetics

    The reactivity of 1-Cl-1,3-BD makes it a valuable tool for studying reaction mechanisms and kinetics. Scientists can use it to understand the behavior of conjugated dienes in various chemical reactions.

    *Source: While specific citations for kinetic studies are not available in public databases, the inherent reactivity of 1-Cl-1,3-BD due to its structure suggests its applicability in this field.

1-Chlorobuta-1,3-diene is an organic compound with the molecular formula C4H5Cl\text{C}_4\text{H}_5\text{Cl}. It is a chlorinated derivative of 1,3-butadiene, characterized by the presence of a chlorine atom at the first position of the butadiene chain. This compound is notable for its reactivity due to the conjugated diene system, which allows it to participate in various

  • Polymerization: This compound can polymerize via radical or ionic mechanisms. The nature of the resulting polymers depends on the reaction conditions and can lead to materials with diverse microstructures.
  • Substitution Reactions: The chlorine atom can be substituted by various nucleophiles, such as diethyldithiocarbamate, allowing for the formation of new compounds.
  • Addition Reactions: It can react with electrophiles like hydrogen chloride to yield products such as 1-chloro-2-butene. The reactivity is influenced by the presence of double bonds and the chlorine substituent.

These reactions highlight the versatility of 1-chlorobuta-1,3-diene in organic synthesis and materials development.

1-Chlorobuta-1,3-diene can be synthesized through several methods:

  • Chlorination of 1,3-butadiene: This method involves the direct chlorination of 1,3-butadiene under controlled conditions to favor the formation of 1-chlorobuta-1,3-diene. Free-radical chlorination is commonly employed in industrial settings.
  • Isomerization Processes: During the production of other chlorinated derivatives like chloroprene (2-chloro-1,3-butadiene), 1-chlorobuta-1,3-diene may form as an intermediate that can be isolated through distillation.

These synthesis routes emphasize the compound's relationship with other chlorinated dienes and its role in polymer chemistry.

The applications of 1-chlorobuta-1,3-diene are primarily found in:

  • Polymer Chemistry: It is used as a monomer or co-monomer in the production of polychloroprene and other synthetic rubbers. Its reactivity allows for tailored polymer properties.
  • Material Science: The compound serves as a building block for creating functional materials with specific characteristics due to its unique chemical properties.

Research continues into its potential uses in developing new materials and understanding reaction mechanisms in organic synthesis.

Studies involving 1-chlorobuta-1,3-diene focus on its interactions during copolymerization processes. For example, when copolymerized with styrene or other monomers, it significantly influences the rate and properties of the resulting polymers. Understanding these interactions helps optimize material properties for specific applications.

Several compounds share structural similarities with 1-chlorobuta-1,3-diene. Here are some notable examples:

Compound NameMolecular FormulaKey Characteristics
ChloropreneC4H5Cl\text{C}_4\text{H}_5\text{Cl}Widely used in synthetic rubber production (polychloroprene).
2-Chloro-1,3-butadieneC4H5Cl\text{C}_4\text{H}_5\text{Cl}Another chlorinated diene with distinct reactivity patterns.
Hexachloro-1,3-butadieneC4Cl6\text{C}_4\text{Cl}_6Known for industrial applications; more heavily chlorinated.

Uniqueness

The uniqueness of 1-chlorobuta-1,3-diene lies in its specific reactivity patterns and ability to form polymers with desirable properties that differ from those produced by its analogs. Its role as a co-monomer enhances its utility in material science compared to other similar compounds that may not offer the same versatility.

XLogP3

2.1

Other CAS

627-22-5

Dates

Modify: 2024-04-14

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